Neoliquiritin

Catalog No.
S536978
CAS No.
5088-75-5
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neoliquiritin

CAS Number

5088-75-5

Product Name

Neoliquiritin

IUPAC Name

2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-5-6-13-14(24)8-15(29-16(13)7-12)10-1-3-11(23)4-2-10/h1-7,15,17-23,25-27H,8-9H2

InChI Key

HJBUYKZTEBZNSH-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

solubility

Soluble in DMSO

Synonyms

Neoliquiritin; Liquiritigenin 7-beta-D-glucopyranoside;

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O

The exact mass of the compound Neoliquiritin is 418.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Inflammatory Properties:

Studies suggest Neoliquiritin may possess anti-inflammatory properties. Research has shown it can inhibit the production of inflammatory mediators like cytokines and interleukins []. This indicates potential for Neoliquiritin in managing inflammatory conditions like arthritis and inflammatory bowel disease. However, more research is needed to confirm its efficacy and safety in humans.

Antioxidant Activity:

Neoliquiritin exhibits antioxidant properties, which means it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health problems. Studies have shown Neoliquiritin's ability to reduce oxidative stress in cells []. This suggests a potential role for Neoliquiritin in preventing or managing diseases associated with oxidative stress, such as neurodegenerative diseases.

Antiviral Effects:

Some research suggests Neoliquiritin may have antiviral properties. Studies have shown it can inhibit the replication of certain viruses, including influenza A virus []. However, more research is required to understand the mechanisms of this antiviral activity and its potential clinical applications.

Other Potential Applications:

Preliminary research suggests Neoliquiritin may have other potential applications, including:

  • Hepatoprotective effects: Protecting the liver from damage [].
  • Anticancer properties: Inhibiting the growth and proliferation of cancer cells [].
  • Antimicrobial activity: Inhibiting the growth of bacteria and fungi [].

Neoliquiritin is a flavonoid compound primarily derived from the roots of licorice plants, particularly Glycyrrhiza glabra and Glycyrrhiza uralensis. Its chemical formula is C21H22O9C_{21}H_{22}O_9 and it is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Neoliquiritin is a glycoside of isoliquiritigenin, which contributes to its pharmacological effects. The compound exhibits a sweet taste and is often used in traditional medicine as well as in food products for its flavoring and health benefits .

, which include:

  • Oxidation: This process can lead to the formation of hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions modify functional groups within neoliquiritin, typically using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: Specific positions on the neoliquiritin molecule can participate in substitution reactions with reagents like halogens and nucleophiles under controlled conditions .

These reactions are essential for synthesizing derivatives that may enhance or alter the biological activity of neoliquiritin.

Neoliquiritin exhibits a variety of biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Neoliquiritin inhibits inflammatory pathways, which may help in managing chronic inflammatory conditions.
  • Anticancer Properties: Research indicates that neoliquiritin can suppress tumor cell growth by inducing apoptosis (programmed cell death) and inhibiting protein synthesis . It has been shown to interact with various proteins involved in cell signaling pathways, including the KEAP-1/Nrf2 pathway, which plays a role in cellular defense mechanisms against oxidative damage.

Neoliquiritin is primarily extracted from licorice roots through several methods:

  • Extraction: The roots are crushed and subjected to solvent extraction using ethanol or other suitable solvents.
  • Concentration: The extracted solution is concentrated to enhance the compound's concentration.
  • Crystallization: Controlled heating and cooling processes allow for the crystallization of neoliquiritin from the concentrated solution.
  • Drying: The crystalline product is dried to yield pure neoliquiritin .

Industrial production often involves advanced extraction techniques to maximize yield and ensure product consistency.

Neoliquiritin has multiple applications across various fields:

  • Pharmaceuticals: Due to its medicinal properties, it is used in developing treatments for inflammation, cancer, and oxidative stress-related diseases.
  • Food Industry: It serves as a natural sweetener and flavoring agent in food products.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative damage .

Studies have shown that neoliquiritin interacts with numerous biological targets, including:

  • Proteins: It binds to various proteins involved in signaling pathways, influencing cellular responses to stress and inflammation.
  • Enzymes: Neoliquiritin can inhibit or activate specific enzymes, affecting metabolic pathways within cells .
  • Cellular Mechanisms: Its effects on gene expression and protein synthesis contribute to its anticancer activity.

These interactions highlight the compound's potential as a therapeutic agent.

Neoliquiritin shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
LiquiritinGlycosideFound in licorice; known for anti-inflammatory properties.
IsoliquiritigeninAglycone formExhibits strong antioxidant activity; precursor to neoliquiritin.
QuercetinFlavonoidBroad-spectrum antioxidant; more widely studied for cardiovascular benefits.
KaempferolFlavonoidKnown for anti-cancer effects; found in various fruits and vegetables.

Neoliquiritin's unique combination of glycosidic structure and specific biological activities distinguishes it from these similar compounds, particularly in its therapeutic potential derived from licorice sources .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

418.12638228 g/mol

Monoisotopic Mass

418.12638228 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

164 - 166 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5X51Y867TK

Wikipedia

Neoliquiritin

Dates

Last modified: 08-15-2023
1: Khamsan S, Liawruangrath S, Teerawutkulrag A, Pyne SG, Garson MJ, Liawruangrath B. The isolation of bioactive flavonoids from Jacaranda obtusifolia H. B. K. ssp. rhombifolia (G. F. W. Meijer) Gentry. Acta Pharm. 2012 Jun;62(2):181-90. doi: 10.2478/v10007-012-0014-1. PubMed PMID: 22750816.
2: Wang J, Li J, Wu X, Liu S, Li H, Gao W. Assessment of genetic fidelity and composition: Mixed elicitors enhance triterpenoid and flavonoid biosynthesis of Glycyrrhiza uralensis Fisch. tissue cultures. Biotechnol Appl Biochem. 2017 Mar;64(2):211-217. doi: 10.1002/bab.1485. Epub 2016 Sep 15. PubMed PMID: 26872048.
3: Zhu G, Ma S, Li X, Zhang P, Tang L, Cao L, Liu A, Sugita T, Tomoda T. The effect of ethanol extract of Glycyrrhiza uralensis on the voltage-gated sodium channel subtype 1.4. J Pharmacol Sci. 2018 Feb;136(2):57-65. doi: 10.1016/j.jphs.2017.11.008. Epub 2017 Dec 1. PubMed PMID: 29433959.

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